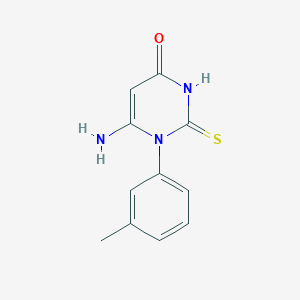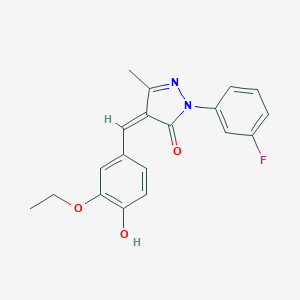
6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as thiamphenicol, is a synthetic antibiotic used to treat various bacterial infections. It was first synthesized in the 1970s as a derivative of chloramphenicol, a broad-spectrum antibiotic. Thiamphenicol has been shown to be effective against a range of gram-positive and gram-negative bacteria, including some strains that are resistant to other antibiotics.
Applications De Recherche Scientifique
Pharmacological Potential and Synthetic Approaches
The compound 6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one belongs to the dihydropyrimidinones (DHPM) class, which has garnered attention for its wide pharmacological applications and synthetic versatility. DHPMs are derived from multi-component reactions, notably the Biginelli reaction, and exhibit a broad spectrum of biological activities. These compounds have been explored for their anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV, antimalarial, antihypertensive, and anti-tubercular properties. The structure-activity relationship (SAR) of these compounds suggests their potential as efficacious and safer therapeutic agents. Extensive research focuses on developing green synthesis methods that are economically viable, utilizing compounds that are reusable, non-volatile, and easily obtained, highlighting the scientific community's movement towards sustainable and environmentally friendly synthetic methods (Khasimbi et al., 2020).
Chemical Synthesis and Transformations
The versatility of DHPM scaffolds is further evidenced by their role in the synthesis and transformation of functionalized β-amino acid derivatives. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely used to access either alicyclic β-amino acids or densely functionalized derivatives. This approach offers selective and stereocontrolled methodologies that underscore the robustness and efficiency of these synthetic routes, providing insights into the development of new molecular entities with potential therapeutic applications (Kiss et al., 2018).
Bioactive Peptides and Antihypertensive Activity
Exploring the bioactive potential of peptides, research into Fish Protein Hydrolysate (FPH) derived peptides has shown promising antihypertensive properties. These peptides, rich in arginine, valine, and leucine, have demonstrated significant Angiotensin-Converting Enzyme (ACE) inhibitory activity both in vitro and in vivo. The low molecular weight and short chain length of these peptides enhance their antihypertensive activity, pointing to their potential as natural, therapeutic agents for hypertension management. This area of research exemplifies the trend towards finding natural remedies to combat the negative consequences of synthetic drugs, focusing on the molecular docking to better understand the interaction of peptides with the enzyme (Yathisha U.G. et al., 2019).
Analytical Methods in Antioxidant Activity Studies
In the realm of antioxidant activity studies, a variety of analytical methods have been developed to determine the antioxidant capacity of complex samples. These include both chemical reactions based assays and electrochemical (bio)sensors. Tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, ABTS, and DPPH have been employed to assess the kinetics or equilibrium state of antioxidant activity through spectrophotometry. The application of these methods, along with electrochemical approaches, provides a comprehensive understanding of the antioxidant properties of compounds, highlighting the importance of integrating multiple methods for clarifying the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
6-amino-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-2-4-8(5-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMPTXDZDXAWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)NC2=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[5-[(3,5-dimethyl-1H-pyrazol-4-yl)iminomethyl]furan-2-yl]benzoate](/img/structure/B462708.png)

![N-[4-(5-Chloro-benzooxazol-2-yl)-3-hydroxy-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B462755.png)
![5-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B462756.png)
![4-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B462767.png)
![3-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B462816.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B462819.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B462820.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B462821.png)
![1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde](/img/structure/B462877.png)

![1-[3-(2-Chlorophenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B462908.png)
![Methyl 1-[2-(4-methylanilino)-2-oxoethyl]indole-3-carboxylate](/img/structure/B462909.png)
![1-(2-methylpiperidin-1-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B462916.png)